molecular formula C11H7ClN2O4 B14560115 N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride CAS No. 61884-87-5

N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride

Cat. No.: B14560115
CAS No.: 61884-87-5
M. Wt: 266.64 g/mol
InChI Key: BKXUUZVNXQPIIM-UHFFFAOYSA-N
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Description

N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrophenyl group and a carboximidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium nitrite, hydrochloric acid, and copper chloride in an acetone-water mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloride moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or alcohols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N-Hydroxy-5-(4-aminophenyl)furan-2-carboximidoyl chloride, while substitution of the chloride moiety can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid
  • 5-(4-Nitrophenyl)furfural
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride is unique due to the presence of the carboximidoyl chloride moiety, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific chemical modifications and interactions that are not possible with other furan derivatives .

Properties

CAS No.

61884-87-5

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

N-hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride

InChI

InChI=1S/C11H7ClN2O4/c12-11(13-15)10-6-5-9(18-10)7-1-3-8(4-2-7)14(16)17/h1-6,15H

InChI Key

BKXUUZVNXQPIIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=NO)Cl)[N+](=O)[O-]

Origin of Product

United States

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